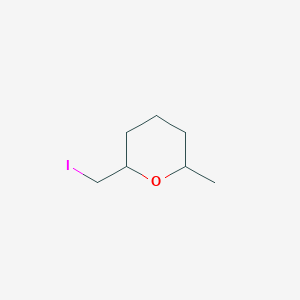
2-(Iodomethyl)-6-methyloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Iodomethyl)-6-methyloxane is an organic compound characterized by the presence of an iodomethyl group and a methyloxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-6-methyloxane typically involves the iodination of a suitable precursor. One common method is the reaction of 6-methyloxane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination. The general reaction scheme is as follows:
6-Methyloxane+IodomethaneK2CO3,Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(Iodomethyl)-6-methyloxane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of oxane oxides or other oxidized products.
Reduction: Formation of methyl-substituted oxane derivatives.
Aplicaciones Científicas De Investigación
2-(Iodomethyl)-6-methyloxane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Iodomethyl)-6-methyloxane depends on its chemical reactivity. The iodomethyl group is highly reactive and can participate in various nucleophilic substitution reactions. The compound can interact with biological molecules, potentially modifying their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Iodomethane: A simple iodomethyl compound used in organic synthesis.
6-Methyloxane: The parent compound without the iodomethyl group.
2-Iodomethyl-5-methyloxane: A positional isomer with similar reactivity.
Uniqueness
2-(Iodomethyl)-6-methyloxane is unique due to the specific positioning of the iodomethyl group on the methyloxane ring, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the iodomethyl group and the methyloxane ring structure makes it a valuable compound for various synthetic and research purposes.
Propiedades
Fórmula molecular |
C7H13IO |
|---|---|
Peso molecular |
240.08 g/mol |
Nombre IUPAC |
2-(iodomethyl)-6-methyloxane |
InChI |
InChI=1S/C7H13IO/c1-6-3-2-4-7(5-8)9-6/h6-7H,2-5H2,1H3 |
Clave InChI |
HIMNTWHIYRPMBP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(O1)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


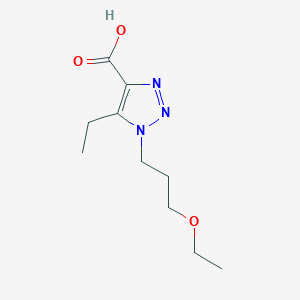


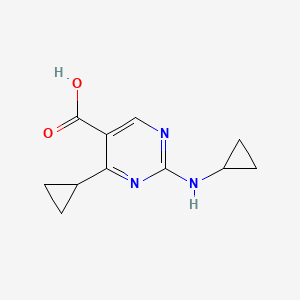


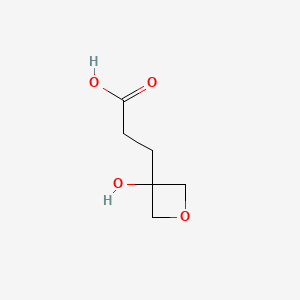


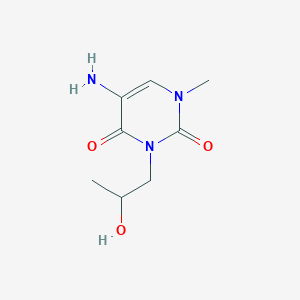
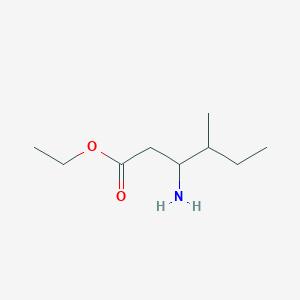
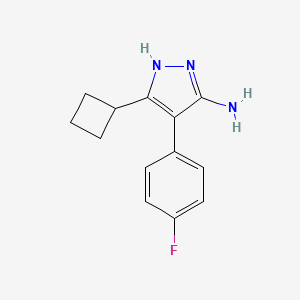
![sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13631568.png)

